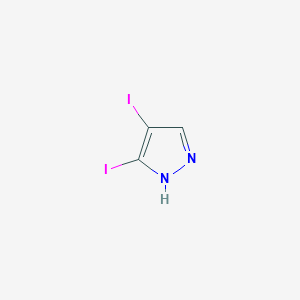

3,4-Diiodo-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-diiodo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2I2N2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFPCGSUWQGQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572029 | |

| Record name | 4,5-Diiodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6645-70-1 | |

| Record name | 4,5-Diiodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of 3,4-Diiodo-1H-pyrazole

An In-depth Technical Guide to the Synthesis of 3,4-Diiodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

3,4-Diiodo-1H-pyrazole is a highly functionalized heterocyclic compound that serves as a pivotal building block in modern organic synthesis. Its true value lies in the strategic placement of two iodine atoms on the pyrazole core. These iodine substituents act as versatile synthetic handles, enabling the construction of complex molecular architectures through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This capability makes 3,4-diiodo-1H-pyrazole an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.

However, the synthesis of this molecule is not trivial. The primary challenge lies in controlling the regioselectivity of the iodination process. The pyrazole ring possesses distinct electronic properties that inherently favor substitution at specific positions. This guide provides a detailed exploration of a reliable and stepwise synthetic pathway to 3,4-diiodo-1H-pyrazole, delving into the chemical principles behind each step and offering detailed, field-proven protocols.

Primary Synthetic Pathway: A Stepwise Electrophilic Iodination Approach

The most direct and reliable route to 3,4-diiodo-1H-pyrazole begins with the parent 1H-pyrazole and proceeds through a sequential iodination strategy. This approach leverages the inherent reactivity of the pyrazole ring, first functionalizing the most active site and then proceeding to the next available position.

Step 1: Regioselective Synthesis of 4-Iodo-1H-pyrazole

Causality & Mechanistic Insight: The pyrazole ring is an electron-rich aromatic system. Due to the electronic effects of the two nitrogen atoms, the C4 position is the most nucleophilic and sterically accessible site on the ring. Consequently, it is the primary target for electrophilic aromatic substitution. The reaction proceeds via the attack of the C4 carbon on an electrophilic iodine species (like I⁺), forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation re-establishes aromaticity and yields the 4-iodinated product.

dot

Caption: Mechanism of C4-iodination on the pyrazole ring.

Methodologies: Several effective methods exist for the C4-iodination of pyrazole. The choice often depends on factors like scale, cost, and desired environmental impact. A particularly "green" and efficient method utilizes molecular iodine with hydrogen peroxide as the oxidant in water.[1]

| Method | Reagents | Solvent | Key Advantages & Considerations |

| Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Environmentally friendly (water is the only byproduct); good to excellent yields. Reaction times can be long depending on the substrate.[1] |

| Iodine/CAN | I₂, Ceric Ammonium Nitrate | Acetonitrile | CAN is a mild and effective oxidant. Useful for a wide range of pyrazole derivatives, including those with deactivating groups.[1] |

| N-Iodosuccinimide (NIS) | NIS, Acid (e.g., H₂SO₄) | Various | Highly effective, even for deactivated pyrazoles, when performed in acidic media.[1] |

| Iodine Monochloride (ICl) | ICl, Base (e.g., Li₂CO₃) | Dichloromethane | Very effective, but the reagent is corrosive and moisture-sensitive. The base is required to neutralize HCl formed during the reaction.[1] |

Experimental Protocol 1: Synthesis of 4-Iodo-1H-pyrazole using I₂/H₂O₂

This protocol is adapted from a green chemistry procedure that is both practical and high-yielding.[1]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend 1H-pyrazole (1.0 equivalent) in deionized water.

-

Reagent Addition: To the stirred suspension, add molecular iodine (I₂) (0.5 equivalents).

-

Initiation: Add 30% hydrogen peroxide (H₂O₂) (0.6 equivalents) dropwise to the mixture. The reaction is typically exothermic, and the rate of addition may need to be controlled to maintain room temperature.

-

Reaction: Continue stirring the mixture at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reaction times can vary significantly (1 to 72 hours) based on the substrate's reactivity.

-

Quenching: Upon completion, quench any excess iodine by adding a 5% aqueous solution of sodium bisulfite or sodium thiosulfate until the characteristic brown color of iodine disappears.

-

Isolation: The 4-Iodo-1H-pyrazole product often precipitates out of the aqueous solution. Isolate the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold water and dry under vacuum to yield the final product. If the product does not precipitate, it can be extracted with an appropriate organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Synthesis of 3,4-Diiodo-1H-pyrazole

Causality & Mechanistic Insight: With the highly reactive C4 position now blocked by an iodine atom, subsequent electrophilic iodination is forced to occur at either the C3 or C5 position. A specific and effective method for this transformation involves the use of iodine in the presence of ammonium hydroxide.[1] This system provides a direct pathway to introduce the second iodine atom onto the ring.

Experimental Protocol 2: Iodination of 4-Iodo-1H-pyrazole

This procedure is based on established reactivity for the further iodination of 4-iodopyrazole.[1]

-

Preparation: Dissolve 4-Iodo-1H-pyrazole (1.0 equivalent), obtained from the previous step, in a suitable solvent such as aqueous ethanol.

-

Reagent Addition: Add molecular iodine (I₂) (typically 1.1-1.5 equivalents) to the solution.

-

Reaction: While stirring vigorously, add concentrated ammonium hydroxide solution dropwise. The reaction progress should be monitored by TLC or GC-MS.

-

Work-up: Once the reaction is complete, neutralize the mixture carefully with a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization to afford pure 3,4-diiodo-1H-pyrazole.

Essential Post-Synthesis Handling: N-H Protection for Further Reactions

Causality: For 3,4-diiodo-1H-pyrazole to be used in many subsequent reactions, particularly palladium-catalyzed cross-couplings, the acidic proton on the N1 nitrogen must be protected. This proton can interfere with the organometallic reagents used in these couplings, leading to side reactions and reduced yields. The 1-(1-ethoxyethyl) (EtOEt) group is an excellent choice as it is easily installed and can be removed under mild acidic conditions.[2]

dot

Caption: Overall synthetic workflow to protected 3,4-diiodo-1H-pyrazole.

Experimental Protocol 3: N-H Protection with Ethyl Vinyl Ether

This robust protocol provides the EtOEt-protected derivative in excellent yield.[2]

-

Preparation: Dissolve 3,4-diiodo-1H-pyrazole (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.01 equivalents) to the solution.

-

Reagent Addition: Add ethyl vinyl ether (typically 1.5-2.0 equivalents) portionwise to the reaction mixture. The reaction is exothermic and may require cooling to maintain a temperature between 28-33 °C.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within several hours, but for di-substituted pyrazoles, it may be stirred for up to 78 hours to ensure full conversion.[2][3] Monitor by TLC.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

-

Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole can be purified by recrystallization from n-hexane to yield the product as a crystalline solid.[2]

Conclusion

The synthesis of 3,4-diiodo-1H-pyrazole is most effectively achieved through a stepwise electrophilic iodination of the parent 1H-pyrazole. This strategy leverages the inherent regiochemical preferences of the pyrazole ring, first targeting the C4 position before proceeding to iodinate the C3 position. This approach is both logical and supported by established chemical literature. Furthermore, the subsequent N-H protection is a critical step that transforms the final product into a versatile and stable intermediate, ready for incorporation into advanced synthetic programs. By understanding the causality behind each transformation and adhering to validated protocols, researchers can reliably access this powerful synthetic building block.

References

- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. (2025). BenchChem.

- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.).

- Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (2024). Chem Asian J, 19(23).

- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). RSC Advances.

- Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (n.d.).

- Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (n.d.). PubMed Central.

- A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum.

- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PubMed Central.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc.

- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). PubMed Central.

- (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016).

- Synthesis of 4-iodopyrazoles: A Brief Review. (2025).

- A kind of preparation method of pyrazole derivatives. (n.d.).

- Process for the preparation of pyrazole. (n.d.).

- Preparation of pyrazoles. (n.d.).

- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).

- synthesis of pyrazoles. (2019). YouTube.

- A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (n.d.). Organic & Biomolecular Chemistry.

- Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1 H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides. (2022). PubMed.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.

- Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine deriv

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (n.d.). University of Michigan.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.

- Design a multistep synthesis to show how the following compounds can be prepared from the given starting m

- Synthesis of 1,3,4,5-Substituted pyrazole derivatives. (n.d.).

- 1H-Pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. (2022).

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

- Organic Chemistry II - Solving a Multistep Synthesis Problem. (2015). YouTube.

- 10.10: An Introduction to Multiple Step Synthesis. (2020). Chemistry LibreTexts.

- Unlock the Secrets of Multistep Synthesis: Transform Simple Molecules into Complex Compounds!. (2024). YouTube.

- Multi-Step Reactions / Synthesis [LIVE RECORDING] Organic Chemistry Finals Review. (2025). YouTube.

Sources

The Strategic Synthesis and Utility of 3,4-Diiodo-1H-pyrazole: A Guide for the Modern Chemist

Introduction: The Pyrazole Core and the Strategic Role of Halogenation

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1][2][3] The introduction of halogen atoms, particularly iodine, onto the pyrazole scaffold dramatically enhances its synthetic utility, transforming it into a powerful building block for complex molecular architectures.[4] The carbon-iodine bond serves as a versatile handle for a myriad of cross-coupling reactions, enabling the facile introduction of a wide range of functional groups. This guide provides an in-depth technical overview of the synthesis, history, and key applications of a particularly valuable, yet less commonly discussed di-iodinated pyrazole: 3,4-Diiodo-1H-pyrazole. We will delve into the regiochemical intricacies of pyrazole iodination and present a detailed synthetic protocol, underpinned by mechanistic reasoning, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important synthetic intermediate.

The Challenge of Regioselective Pyrazole Iodination

The direct electrophilic substitution of the pyrazole ring typically occurs at the 4-position, which is the most electron-rich and sterically accessible site.[5][6] This inherent reactivity profile makes the synthesis of other iodinated isomers, including the 3,4-diiodo derivative, a non-trivial synthetic challenge that requires a strategic approach. The synthesis of 3-substituted pyrazoles often involves the construction of the pyrazole ring from appropriately functionalized 1,3-dicarbonyl compounds and hydrazines.[5][6] However, such methods can lead to mixtures of regioisomers, complicating purification and reducing overall yield.[5][6]

To achieve the desired 3,4-diiodo substitution pattern, a multi-step strategy is often necessary, involving either the cyclization of a pre-functionalized precursor or the selective halogenation of a pre-formed pyrazole ring. The latter approach often necessitates the use of protecting groups and carefully controlled reaction conditions to dictate the regiochemical outcome.

Synthetic Pathway to 3,4-Diiodo-1H-pyrazole

The synthesis of 3,4-diiodo-1H-pyrazole can be effectively achieved through the direct iodination of pyrazole under specific conditions. A key challenge is to overcome the natural propensity for mono-iodination at the 4-position and to drive the reaction towards di-substitution.

Reaction Scheme: Direct Iodination of Pyrazole

Caption: Synthetic route to 3,4-Diiodo-1H-pyrazole.

Experimental Protocol: Synthesis of 3,4-Diiodo-1H-pyrazole

This protocol is adapted from the work of Mazeikaite et al. (2014).[6]

Materials:

-

1H-Pyrazole

-

Iodine (I₂)

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfoxide (DMSO)

-

Water (H₂O)

-

Hydrochloric Acid (HCl, concentrated)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrazole (1.0 eq) in DMSO.

-

Addition of Base and Iodine: Add powdered sodium hydroxide (2.0 eq) to the solution, followed by the portion-wise addition of iodine (2.2 eq). The reaction is exothermic and the temperature should be monitored.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, pour the mixture into water.

-

Neutralization and Extraction: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 5. Decolorize the solution by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with diethyl ether (3 x volume).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purification: The crude 3,4-diiodo-1H-pyrazole can be further purified by recrystallization or column chromatography.

Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Eq. |

| 1H-Pyrazole | 68.08 | 1.0 |

| Iodine (I₂) | 253.81 | 2.2 |

| Sodium Hydroxide | 40.00 | 2.0 |

| 3,4-Diiodo-1H-pyrazole | 319.89 | - |

Mechanistic Insights

The formation of 3,4-diiodo-1H-pyrazole via direct iodination is a fascinating example of controlling regioselectivity. The pyrazole anion, formed in the presence of a strong base like sodium hydroxide, is a highly activated nucleophile. The initial electrophilic substitution with iodine overwhelmingly occurs at the C4 position due to its higher electron density. The introduction of a second iodine atom at the C3 position is less favorable but can be achieved under forcing conditions with an excess of the iodinating agent. The use of a polar aprotic solvent like DMSO likely plays a role in stabilizing the charged intermediates and promoting the di-substitution.

The Synthetic Versatility of 3,4-Diiodo-1H-pyrazole

The true value of 3,4-diiodo-1H-pyrazole lies in its potential as a scaffold for further functionalization. The two carbon-iodine bonds possess differential reactivity, which can, in principle, be exploited for selective cross-coupling reactions. This allows for the sequential and regiocontrolled introduction of different substituents at the 3- and 4-positions, opening up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Workflow for Sequential Functionalization

Caption: Sequential functionalization of 3,4-Diiodo-1H-pyrazole.

Conclusion and Future Outlook

While the initial discovery of 3,4-diiodo-1H-pyrazole may not be a landmark event in the annals of chemical history, its significance as a versatile synthetic intermediate is undeniable. The ability to introduce two iodine atoms onto the pyrazole core provides a powerful platform for the construction of complex and diverse molecular architectures. As the demand for novel heterocyclic compounds continues to grow in various scientific disciplines, the strategic use of building blocks like 3,4-diiodo-1H-pyrazole will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis and innovation.

References

-

MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

-

DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]

-

MDPI. (n.d.). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Iodine-mediated synthesis of 4-selanylpyrazoles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Retrieved from [Link]

-

Mazeikaite, R., Sudzius, J., Urbelis, G., & Labanauskas, L. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54–71. Retrieved from [Link]

-

National Institutes of Health. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Retrieved from [Link]

-

MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

-

American Chemical Society. (1964). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society, 86(14), 2857–2861. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3,4-Dibromo-1H-pyrazole. PubChem. Retrieved from [Link]

-

PubMed. (2022). Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1 H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]

-

European Journal of Organic Chemistry. (n.d.). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Retrieved from [Link]

-

ResearchGate. (2025). Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates. Retrieved from [Link]

-

ResearchGate. (n.d.). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Retrieved from [Link]

-

MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Pyrazole iodination. Retrieved from [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

PubMed. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Retrieved from [Link]

Sources

Spectroscopic Characterization of 3,4-Diiodo-1H-pyrazole: A Technical Guide

Molecular Structure and Spectroscopic Overview

3,4-diiodo-1H-pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and substituted with two iodine atoms at positions 3 and 4. The presence of the two heavy iodine atoms and the pyrazole core significantly influences its spectroscopic properties. Understanding these properties is crucial for reaction monitoring, quality control, and the characterization of its downstream products.

Caption: Molecular structure of 3,4-Diiodo-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3,4-diiodo-1H-pyrazole, both ¹H and ¹³C NMR provide critical information about the electronic environment of the pyrazole ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,4-diiodo-1H-pyrazole is expected to be relatively simple, showing signals for the N-H proton and the C5-H proton. The chemical shift of the C5-H proton is influenced by the electron-withdrawing effects of the two iodine atoms and the aromatic nature of the pyrazole ring. Based on data for related 4-halogenated-1H-pyrazoles, the chemical shift for the C5-H proton is anticipated to be downfield[1]. The N-H proton will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides direct information about the carbon framework. The carbons bearing the iodine atoms (C3 and C4) will exhibit significantly shifted signals due to the heavy atom effect of iodine. The chemical shifts for the N-protected derivative, 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole , have been reported and provide a valuable reference point[2].

Table 1: ¹³C NMR Chemical Shifts (δ) for 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole and Related Compounds.

| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | Solvent | Reference |

| 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole | 87.4 | 93.1 | 139.5 | DMSO-d₆ | [2] |

| 4-Iodo-1H-pyrazole | 135.9 | 63.8 | 135.9 | DMSO-d₆ | [1] |

| 3,4-Dibromo-1H-pyrazole | 109.5 | 109.5 | 131.7 | CDCl₃ | [3] |

Note: The assignments for 3,4-dibromo-1H-pyrazole are for the di-substituted carbons and the unsubstituted carbon, which may not directly correspond to C3/C4/C5 numbering without further analysis.

The data indicates that the C3 and C4 carbons in the di-iodo compound are significantly shielded compared to the mono-iodo and di-bromo analogs, appearing at much lower ppm values. This is a characteristic effect of iodine substitution in heterocyclic systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,4-diiodo-1H-pyrazole is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as vibrations associated with the pyrazole ring.

Table 2: Expected IR Absorption Bands for 3,4-Diiodo-1H-pyrazole.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium |

| C-H Stretch (sp²) | 3000 - 3100 | Medium |

| C=N Stretch | 1550 - 1650 | Medium |

| C=C Stretch | 1400 - 1600 | Medium |

| C-I Stretch | 500 - 600 | Strong |

The broad N-H stretching band is a key feature of N-unsubstituted pyrazoles. The C-I stretching vibrations occur in the far-IR region and are often strong.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,4-diiodo-1H-pyrazole, the molecular ion peak [M]⁺ would be expected at m/z 319.84.

The fragmentation pattern is expected to be dominated by the sequential loss of iodine atoms. The presence of two iodine atoms will give a characteristic isotopic pattern for the molecular ion and fragments containing iodine. A comparison with the fragmentation of 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole is informative, which shows a molecular ion and subsequent fragmentation[2]. The mass spectrum of 3,4-dibromo-1H-pyrazole also serves as a useful comparison, showing a prominent molecular ion peak and loss of bromine atoms[3].

Caption: Proposed key fragmentation pathway for 3,4-diiodo-1H-pyrazole.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are based on standard laboratory practices and information from related studies[4][5][6].

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,4-diiodo-1H-pyrazole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (can range from hundreds to thousands).

-

Caption: A generalized workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the IR beam path.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method.

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is heated to vaporization and then bombarded with a high-energy electron beam.

-

Electrospray Ionization (ESI): Ideal for less volatile or thermally sensitive compounds. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, creating charged droplets.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic characterization of 3,4-diiodo-1H-pyrazole relies on a combined analytical approach. While a complete, published dataset for the parent compound is elusive, analysis of its N-protected derivatives and related halogenated pyrazoles provides a strong foundation for its structural identification. The key spectroscopic features include a simple ¹H NMR spectrum, significantly shielded ¹³C signals for the iodinated carbons, a characteristic N-H stretching band in the IR spectrum, and a distinct isotopic pattern in the mass spectrum with sequential loss of iodine. The protocols outlined in this guide provide a framework for researchers to obtain high-quality spectroscopic data for this important synthetic intermediate.

References

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. Link

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles - Semantic Scholar. Link

-

3,4-Dibromo-1H-pyrazole | C3H2Br2N2 | CID 22216 - PubChem. Link

-

Supporting Information - The Royal Society of Chemistry. Link

-

Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity - ACS Publications. Link

-

Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 3,4-Dibromo-1H-pyrazole | C3H2Br2N2 | CID 22216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Untapped Potential of Halogenated Heterocycles

An In-Depth Technical Guide to the Potential Biological Activities of 3,4-Diiodo-1H-pyrazole

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure consistently found in molecules demonstrating a vast array of biological activities.[1][2][3][4] From the potent anti-inflammatory effects of Celecoxib to the targeted anticancer action of Crizotinib, pyrazole derivatives have proven their therapeutic mettle.[3][5] This guide focuses on a specific, under-explored analogue: 3,4-Diiodo-1H-pyrazole . The introduction of two iodine atoms onto the pyrazole core is not a trivial substitution. Halogenation, particularly with iodine, can dramatically alter a molecule's physicochemical properties—lipophilicity, metabolic stability, and, most critically, its ability to form potent halogen bonds with biological targets.

While direct pharmacological studies on 3,4-Diiodo-1H-pyrazole are not yet prevalent in public literature, its structure presents a compelling starting point for drug discovery campaigns. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a strategic, evidence-based approach to unlocking its potential. We will synthesize insights from the broader family of pyrazole compounds to propose and detail the most promising avenues of investigation for this unique molecule.

The Core Molecule: Synthesis and Chemical Profile

The 3,4-Diiodo-1H-pyrazole scaffold serves as a valuable synthetic intermediate. Its preparation and subsequent modification, for instance through N-H bond protection using ethyl vinyl ether, have been documented, paving the way for further derivatization and the creation of compound libraries for screening.[6][7] The di-iodinated structure is particularly amenable to cross-coupling reactions, such as the Sonogashira coupling, allowing for the strategic introduction of diverse functional groups to explore structure-activity relationships (SAR).[6][7]

The two iodine atoms are key features. They significantly increase the molecule's molecular weight and lipophilicity compared to the parent pyrazole. Furthermore, they act as powerful halogen bond donors, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding, often conferring enhanced affinity and selectivity.

Prospective Biological Activities: A Research Roadmap

Based on the extensive pharmacology of related pyrazole derivatives, we can logically prioritize several key areas for investigation. The following sections outline these potential activities and provide the foundational protocols for their exploration.

Anticancer Activity: Targeting Uncontrolled Proliferation

The pyrazole scaffold is a cornerstone of modern oncology research.[1] Derivatives have demonstrated potent activity against a wide range of cancer cell lines, including breast, lung, and colon cancers, through diverse mechanisms.[5][8][9][10]

Hypothesized Mechanisms of Action:

-

Kinase Inhibition: Pyrazoles are renowned kinase inhibitors, targeting enzymes like Aurora kinases, FGFR, and DYRK1A/1B that are crucial for cell cycle progression and signaling.[11][12] The 3,4-diiodo-1H-pyrazole core could serve as a scaffold to design novel inhibitors that occupy the ATP-binding pocket of key oncogenic kinases.

-

Induction of Apoptosis: Many cytotoxic pyrazoles trigger programmed cell death. This can occur through the activation of caspases and disruption of the mitochondrial membrane potential, leading to a mitochondria-dependent death pathway.[10][13]

-

Tubulin Polymerization Inhibition: Certain pyrazole compounds have been shown to disrupt microtubule dynamics, arresting cells in the G2/M phase of the cell cycle and ultimately leading to apoptosis.[13] This mechanism is a clinically validated anticancer strategy.

Caption: Workflow for investigating the anticancer potential of a novel compound.

This protocol provides a robust method for an initial assessment of the cytotoxic effects of 3,4-Diiodo-1H-pyrazole against adherent cancer cell lines.

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Materials:

-

3,4-Diiodo-1H-pyrazole

-

DMSO (cell culture grade)

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of 3,4-Diiodo-1H-pyrazole in DMSO. Create a series of 2x working concentrations in complete medium via serial dilution.

-

Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the serially diluted compound solutions (including a vehicle control with DMSO concentration matched to the highest compound concentration). Also include a "medium only" blank control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the GI50 value using non-linear regression.

Antimicrobial Activity: A Scaffold for New Antibiotics

The emergence of antibiotic-resistant bacteria is a global health crisis.[14] Pyrazole derivatives have consistently shown promise as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria as well as fungi.[14][15][16]

Hypothesized Mechanisms of Action:

-

Enzyme Inhibition: Pyrazoles can inhibit essential bacterial enzymes that are absent in mammals, making them selective targets. One such target is N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), which is crucial for bacterial cell wall synthesis.[17]

-

DNA Gyrase Inhibition: Some pyrazole derivatives have been predicted to act as inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication, making them potent bactericidal agents.[14]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of 3,4-Diiodo-1H-pyrazole against a panel of pathogenic bacteria.

Materials:

-

3,4-Diiodo-1H-pyrazole

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well U-bottom plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Compound Preparation: Prepare a 2x stock solution of the highest desired concentration of 3,4-Diiodo-1H-pyrazole in MHB.

-

Serial Dilution: Add 50 µL of MHB to wells 2-12 of a 96-well plate. Add 100 µL of the 2x compound stock to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on. Discard 50 µL from the last well. This results in 50 µL per well of varying compound concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (wells 1-11). Well 12 serves as a sterility control (no bacteria). A growth control well (bacteria, no compound) should also be included.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). If using resazurin, a color change from blue to pink indicates viable bacteria. The MIC is the last well that remains blue.

Broad-Spectrum Enzyme Inhibition

The pyrazole core is a versatile scaffold for designing inhibitors against various enzyme families, a property that underpins many of its therapeutic effects.

Potential Targets:

-

Protein Kinases: As mentioned in the anticancer section, this is a primary target class.[11]

-

Nitric Oxide Synthases (NOS): Pyrazole-based compounds have been reported as potent inhibitors of NOS isoforms, which are implicated in inflammation and vasodilation.[18]

-

Cholinesterases: Certain pyrazole derivatives have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases.[19]

-

Urease: Some pyrazoles are selective inhibitors of urease, an enzyme linked to infections by Helicobacter pylori.[19]

The 3,4-diiodo-1H-pyrazole core is an ideal starting point for an SAR campaign to develop potent and selective enzyme inhibitors.

Caption: Conceptual diagram for a Structure-Activity Relationship (SAR) study.

Data Synthesis and Future Outlook

To provide context for potential findings, the table below summarizes the reported activities of various other pyrazole derivatives, highlighting the potency that can be achieved with this scaffold.

| Compound Class | Biological Activity | Target/Assay | Reported Potency (IC50) | Reference |

| Pyrazole-carboxamidine (PCA) | NOS Inhibition | Purified iNOS, eNOS, nNOS | ~0.2 µM | [18] |

| Pyrazolyl Benzimidazole | Kinase Inhibition | Aurora A/B Kinase | 35 nM / 75 nM | [11] |

| 1H-Pyrazolo[3,4-b]pyridine | Kinase Inhibition | DYRK1B Kinase | 3 nM | [12] |

| Pyrazole-based Compound | Bacterial Enzyme Inhibition | H. influenzae DapE | 17.9 µM | [17] |

| Pyrazole Derivative (PTA-1) | Anticancer Cytotoxicity | MDA-MB-231 Breast Cancer | < 4.4 µM | [13] |

| Pyrazole-thiazole Hybrids | Antibacterial | Methicillin-resistant S. aureus (MRSA) | MIC: 1.9 µg/mL | [14] |

Conclusion

While 3,4-Diiodo-1H-pyrazole remains a frontier molecule, the wealth of data on the pyrazole family provides a clear and compelling rationale for its investigation. Its di-iodinated nature presents unique opportunities for both potent biological interactions through halogen bonding and versatile synthetic modification. The most promising initial avenues for exploration are in anticancer and antimicrobial discovery, with a broad potential for targeted enzyme inhibition. By employing the systematic screening workflows and specific experimental protocols detailed in this guide, researchers can efficiently probe the biological activities of this compound and its derivatives, potentially uncovering novel leads for the next generation of therapeutic agents.

References

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.

- Anti-cancer activities at different dilutions for active compounds.

- Current status of pyrazole and its biological activities. PMC.

- Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology.

- (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.

- 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evalu

- 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine deriv

- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC - NIH.

- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. PubMed.

- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.

- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.

- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Neg

- Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol deriv

- Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI.

- A review on pyrazole: Synthesis and its applications. Journal of Advanced Scientific Research.

-

Synthesis and Antibacterial Activities of Novel 2,5-Diphenylindolo[2,3-e] Pyrazolo[1',5':3",4"]pyrimido[2",1"-c][6][8][18]triazines. MDPI.

Sources

- 1. One moment, please... [jchr.org]

- 2. academicstrive.com [academicstrive.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciensage.info [sciensage.info]

- 5. Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles: exhibiting anticancer activity through intracellular ROS scavenging and the mitochondria-dependent death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to 3,4-Diiodo-1H-pyrazole: A Versatile Halogenated Heterocycle for Organic Synthesis and Drug Discovery

Core Chemical Identifiers and Properties

Direct chemical identifiers for 3,4-Diiodo-1H-pyrazole are not consistently reported. However, several of its N-substituted derivatives are well-documented, providing crucial reference points.

| Identifier | 3,4-diiodo-1-methyl-1H-pyrazole-5-carboxylic acid[1] | 3,4-diiodo-1-methylpyrazole | 3-Iodo-1H-pyrazole[2] | 3,4-Dibromo-1H-pyrazole[3] |

| CAS Number | 75092-32-9 | 34091-53-7 | 4522-35-4 | 5932-18-3 |

| Molecular Formula | C₅H₄I₂N₂O₂ | C₄H₄I₂N₂ | C₃H₃IN₂ | C₃H₂Br₂N₂ |

| Molecular Weight | 377.91 g/mol | 333.90 g/mol | 193.97 g/mol | 225.87 g/mol |

| InChIKey | PLAPCDYJGUXMKZ-UHFFFAOYSA-N | - | - | DFUAIALZXKLUQU-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(C(=N1)I)I)C(=O)O | CN1C(I)=C(I)C=N1 | C1=CN=C(C=C1)I | C1=C(C(=NN1)Br)Br |

Note: The table presents data for closely related and substituted analogs to provide a comparative context for the properties of 3,4-Diiodo-1H-pyrazole.

The di-iodinated pyrazole core imparts specific chemical characteristics. The presence of two iodine atoms, which are excellent leaving groups, makes this molecule a highly valuable precursor for a variety of cross-coupling reactions. The 1H-pyrazole scaffold allows for N-functionalization, which can be strategically employed to modulate solubility, reactivity, and biological activity.

Synthesis and Reactivity

The synthesis of substituted iodopyrazoles is a well-established field, often involving the electrophilic iodination of the pyrazole ring. For 3,4-Diiodo-1H-pyrazole, a key documented reaction is its N-protection, which is a critical step to enable further functionalization.

N-Protection of 3,4-Diiodo-1H-pyrazole

A crucial reaction for harnessing the synthetic potential of 3,4-Diiodo-1H-pyrazole is the protection of the N-H group. This prevents unwanted side reactions and allows for selective modifications at the carbon positions. A documented method involves the use of ethyl vinyl ether to introduce an ethoxyethyl (EtOEt) protecting group.[4]

Experimental Protocol: Synthesis of 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole [4]

-

To a solution of 3,4-diiodo-1H-pyrazole (0.047 mol) in dichloromethane, add a catalytic amount of trifluoroacetic acid (TFA).

-

Control the reaction temperature between 28–33 °C.

-

Add ethyl vinyl ether portionwise to the reaction mixture.

-

Monitor the reaction progress. It has been noted that under acidic conditions, migration of the EtOEt protecting group can occur, leading to a mixture of isomers.[4]

-

Upon completion, the product, 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole, can be purified by recrystallization from n-hexane.

This N-protected derivative serves as a stable and versatile intermediate for subsequent cross-coupling reactions.

Caption: Workflow for the N-protection of 3,4-Diiodo-1H-pyrazole.

Applications in Organic Synthesis

The primary utility of 3,4-Diiodo-1H-pyrazole lies in its potential as a scaffold for building more complex molecules through carbon-carbon and carbon-heteroatom bond-forming reactions. The two iodine substituents offer sites for sequential and regioselective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Iodo-pyrazoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, particularly in the construction of biaryl and aryl-alkyne linkages that are prevalent in pharmaceutically active compounds.

Sonogashira Coupling: The reaction of an iodo-pyrazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, provides a direct route to alkynyl-pyrazoles.[5][6] These products are valuable intermediates for the synthesis of various heterocyclic systems.

Suzuki-Miyaura Coupling: The coupling of an iodo-pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base is a powerful method for forming biaryl structures.[7][8] This is particularly relevant in medicinal chemistry for accessing a wide range of substituted pyrazole derivatives for structure-activity relationship (SAR) studies.

Caption: Potential sequential cross-coupling pathways for 3,4-Diiodo-1H-pyrazole.

The differential reactivity of the iodine atoms at the C3 and C4 positions could potentially be exploited for regioselective sequential couplings, further enhancing the synthetic utility of this scaffold.

Role in Medicinal Chemistry and Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[9][10][11] Halogenated pyrazoles, in particular, serve as crucial intermediates in the synthesis of these therapeutic agents.

The introduction of iodine atoms onto the pyrazole ring provides handles for diversification, allowing medicinal chemists to explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. Di-iodinated pyrazoles like 3,4-Diiodo-1H-pyrazole are particularly valuable as they allow for the introduction of two different substituents, enabling the synthesis of highly functionalized and three-dimensionally complex molecules.

Safety and Handling

Specific safety data for 3,4-Diiodo-1H-pyrazole is not available. However, based on the data for other halogenated pyrazoles, the following precautions should be taken.

Hazard Classification (Inferred):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[12][13]

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) for any specific reagents and closely related compounds before use.[12][13][14][15]

Conclusion

3,4-Diiodo-1H-pyrazole, while not having a readily available CAS number, is a documented and synthetically valuable di-halogenated heterocycle. Its importance stems from the two reactive carbon-iodine bonds, which serve as versatile handles for the construction of complex molecular architectures through modern cross-coupling methodologies. For researchers in organic synthesis and medicinal chemistry, this compound represents a key starting material for the generation of novel pyrazole derivatives with potential applications in drug discovery and materials science. Careful handling in accordance with the safety protocols for related halogenated compounds is essential.

References

-

PubChem. 3,4-diiodo-5-(2-methoxypropyl)-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

PubChem. 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Popadyuk, V. V., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]

-

ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

-

ChemSrc. 3,4-diiodo-1-methylpyrazole | CAS#:34091-53-7. [Link]

-

ResearchGate. (2025). Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates. [Link]

-

ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review. [Link]

-

ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]

-

Royal Society of Chemistry. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. [Link]

-

RSC Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. [Link]

-

Boron Molecular. Buy 3-iodo-1H-pyrazole. [Link]

-

MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

ResearchGate. (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine. [Link]

-

Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

ScienceDirect. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [Link]

-

PubChem. 4-Iodopyrazole. National Center for Biotechnology Information. [Link]

-

PubChem. 3,4-Dibromo-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

Digital Commons @ Dauphine. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

-

ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. [Link]

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

-

National Center for Biotechnology Information. 3-Iodo-1H-pyrazolo[3,4-b]pyridine. [Link]

-

National Center for Biotechnology Information. Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]

-

Drug Hunter. Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. [Link]

Sources

- 1. 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid | C5H4I2N2O2 | CID 3962169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,4-Dibromo-1H-pyrazole | C3H2Br2N2 | CID 22216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Unlocking the Potential of 3,4-Diiodo-1H-pyrazole: A Theoretical and Computational Guide for Researchers and Drug Developers

Abstract

Iodinated heterocyclic scaffolds are of paramount importance in contemporary drug discovery and materials science. The iodine atoms not only serve as versatile synthetic handles for further molecular elaboration but also actively participate in crucial intermolecular interactions such as halogen bonding. Among these scaffolds, 3,4-diiodo-1H-pyrazole presents a unique platform for the design of novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies to elucidate the structural, electronic, and spectroscopic properties of 3,4-diiodo-1H-pyrazole. By integrating established computational protocols with available experimental data for analogous compounds, this whitepaper offers a predictive framework for researchers to understand and leverage the properties of this promising molecule.

Introduction: The Significance of Iodinated Pyrazoles

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The introduction of iodine atoms onto the pyrazole ring significantly enhances its utility. The carbon-iodine bond can be readily functionalized through various cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, allowing for the construction of complex molecular architectures.[4] Furthermore, the iodine substituents can act as potent halogen bond donors, influencing ligand-protein interactions and crystal packing.[5][6]

3,4-Diiodo-1H-pyrazole, in particular, offers two distinct sites for functionalization and a unique electronic profile due to the presence of two heavy halogen atoms. Understanding the fundamental properties of this molecule is crucial for its effective application in drug design and materials science. Computational chemistry provides a powerful toolkit to predict and analyze these properties at the molecular level, offering insights that can guide synthetic efforts and biological evaluation.[7]

Synthesis and Experimental Validation Landscape

Synthetic Protocol for 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole

The synthesis involves the protection of the N-H group of 3,4-diiodo-1H-pyrazole with ethyl vinyl ether.[4][8]

Step-by-Step Protocol:

-

Dissolve 3,4-diiodo-1H-pyrazole in dichloromethane.

-

Add a catalytic amount of trifluoroacetic acid (TFA).

-

Slowly add ethyl vinyl ether to the reaction mixture at a controlled temperature (28–33 °C).

-

Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, purify the product, 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole, by recrystallization from n-hexane.

This protocol has been reported to yield the product as slightly yellow crystals with a melting point of 55-57 °C.[8] The ¹H and ¹³C NMR spectra of this compound provide key experimental benchmarks for validating computational predictions of chemical shifts.[4]

Computational Methodologies: A Roadmap for Theoretical Investigation

The accurate theoretical prediction of the properties of 3,4-diiodo-1H-pyrazole requires a carefully chosen computational approach, particularly concerning the treatment of the heavy iodine atoms. Density Functional Theory (DFT) has proven to be a reliable method for studying halogenated organic molecules.

Recommended Computational Protocol

The following protocol is recommended for the theoretical investigation of 3,4-diiodo-1H-pyrazole, drawing upon successful studies of similar halogenated pyrazoles.[9]

Caption: Recommended computational workflow for 3,4-diiodo-1H-pyrazole.

Step-by-Step Computational Protocol:

-

Geometry Optimization:

-

The initial 3D structure of 3,4-diiodo-1H-pyrazole can be built using standard molecular modeling software.

-

Perform a full geometry optimization using a DFT functional that accounts for dispersion interactions, such as ωB97XD.[9]

-

For C, H, and N atoms, the cc-pVTZ basis set is recommended.[9]

-

For the iodine atoms, a basis set with an effective core potential (ECP), such as aug-cc-pVTZ-PP, is crucial to account for relativistic effects.[8]

-

-

Frequency Calculations:

-

Perform a vibrational frequency calculation at the same level of theory as the geometry optimization.

-

The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

The results provide the theoretical infrared (IR) and Raman vibrational spectra.

-

-

NMR Chemical Shift Calculations:

-

Predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Employing a higher level of theory, such as Møller–Plessett perturbation theory (MP2) with the cc-pVTZ basis set, can provide more accurate results.[10]

-

Incorporate solvent effects using a continuum model like the Polarizable Continuum Model (PCM) to better match experimental conditions.[10]

-

-

Electronic Property Analysis:

-

Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the electronic band gap and predict reactivity.

-

Generate the Molecular Electrostatic Potential (MEP) map to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack.

-

Theoretical and Spectroscopic Profile (Predicted)

Based on the proposed computational protocol, we can predict the key structural, spectroscopic, and electronic properties of 3,4-diiodo-1H-pyrazole.

Molecular Geometry

The optimized geometry of 3,4-diiodo-1H-pyrazole is expected to be planar. The key predicted bond lengths and angles are summarized in the table below. These values can be compared with experimental data from X-ray crystallography of similar compounds, such as 4-iodo-1H-pyrazole, for validation.[11]

| Parameter | Predicted Value |

| C3-I Bond Length | ~2.08 Å |

| C4-I Bond Length | ~2.09 Å |

| N1-N2 Bond Length | ~1.35 Å |

| C3-C4 Bond Length | ~1.38 Å |

| C4-C5 Bond Length | ~1.37 Å |

| C3-N2-N1 Angle | ~111.5° |

| I-C3-C4 Angle | ~128.0° |

| I-C4-C3 Angle | ~129.5° |

| (Predicted values are based on typical DFT calculations for similar structures and should be confirmed by specific calculations for 3,4-diiodo-1H-pyrazole.) |

Vibrational Spectroscopy (FT-IR and Raman)

The calculated vibrational frequencies can be used to simulate the IR and Raman spectra. The key predicted vibrational modes are listed below. These can be compared with the experimental spectrum of pyrazole and 4-iodo-1H-pyrazole.[11][12]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| ν(N-H) | ~3100-3150 | N-H stretching |

| ν(C-H) | ~3050-3100 | C-H stretching |

| ν(C=C) / ν(C=N) | ~1400-1600 | Ring stretching |

| δ(N-H) | ~1100-1200 | N-H in-plane bending |

| δ(C-H) | ~1000-1100 | C-H in-plane bending |

| ν(C-I) | ~500-600 | C-I stretching |

| (Predicted values are estimations and require specific calculations for accurate wavenumbers.) |

NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the structure of synthesized 3,4-diiodo-1H-pyrazole. The values below are estimations based on related compounds and require specific GIAO calculations for accuracy.[9]

| Nucleus | Predicted Chemical Shift (ppm) |

| H5 | ~7.7 - 7.9 |

| N-H | ~11.5 - 12.0 |

| C3 | ~75 - 80 |

| C4 | ~70 - 75 |

| C5 | ~135 - 138 |

| (Predicted values are relative to TMS and can vary based on the solvent used in the calculation.) |

Molecular Interactions and Reactivity

Electronic Properties and Reactivity Descriptors

The HOMO and LUMO are key indicators of a molecule's electronic behavior. For 3,4-diiodo-1H-pyrazole, the HOMO is expected to be localized on the pyrazole ring, while the LUMO may have significant contributions from the C-I σ* orbitals. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity.

The Molecular Electrostatic Potential (MEP) map will highlight the electron-rich region around the N2 atom, making it a likely site for protonation and coordination to metal ions. The regions around the iodine atoms will exhibit a positive electrostatic potential (a "σ-hole"), which is characteristic of halogen bond donors.[5]

Halogen Bonding

The iodine atoms in 3,4-diiodo-1H-pyrazole are expected to be strong halogen bond donors. This non-covalent interaction plays a significant role in molecular recognition and crystal engineering.[5][6] In a biological context, halogen bonds can contribute to the binding affinity of a ligand to its protein target.[6] Computational studies can quantify the strength and directionality of these interactions.

Caption: Schematic of a halogen bond between 3,4-diiodo-1H-pyrazole and a carbonyl group.

Application in Drug Discovery and Design

The unique structural and electronic features of 3,4-diiodo-1H-pyrazole make it an attractive scaffold for the design of novel therapeutic agents.

Scaffold for Library Synthesis

The two iodine atoms provide orthogonal handles for the introduction of diverse substituents through well-established cross-coupling chemistry. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Molecular Docking Protocol

Molecular docking can be used to predict the binding mode and affinity of 3,4-diiodo-1H-pyrazole derivatives to a protein target of interest.[13][14][15][16][17]

Step-by-Step Molecular Docking Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and other non-essential ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

-

Ligand Preparation:

-

Use the computationally optimized 3D structure of the 3,4-diiodo-1H-pyrazole derivative.

-

Assign partial charges to the atoms.

-

-

Docking Simulation:

-

Define the binding site on the protein based on known inhibitors or active site prediction algorithms.

-

Perform the docking simulation using software such as AutoDock or Glide.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and scoring functions to identify the most favorable interactions.

-

Pay close attention to potential halogen bonds between the iodine atoms and electron-rich residues in the binding pocket.

-

Conclusion

This technical guide provides a comprehensive theoretical and computational framework for the study of 3,4-diiodo-1H-pyrazole. By following the recommended protocols, researchers can gain valuable insights into the structural, spectroscopic, and electronic properties of this versatile molecule. The predictive power of these computational methods, when validated with experimental data, can significantly accelerate the design and development of novel drugs and materials based on the iodinated pyrazole scaffold. The unique combination of synthetic accessibility, potential for diverse functionalization, and the ability to form halogen bonds positions 3,4-diiodo-1H-pyrazole as a molecule of high interest for future research.

References

-

Yurieva, A. G., & Zarytova, ?. ?. (2008). Comparative analysis of a full-electron basis set and pseudopotential for the iodine atom in DFT quantum-chemical calculations of iodine-containing compounds. Russian Journal of General Chemistry, 78(3), 548–553. [Link]

-

Arca, M. (2021). What is the most suitable basis set for iodine atom? ResearchGate. [Link]

-

Yurieva, A. G., & Zarytova, ?. ?. (2008). Comparative analysis of a full-electron basis set and pseudopotential for the iodine atom in DFT quantum-chemical calculations of iodine-containing compounds. Semantic Scholar. [Link]

-

Kārkliņš, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

-

Kārkliņš, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]

-

Bologa, U. T., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Molecules, 25(24), 6020. [Link]

-

Various Authors. (n.d.). Halogenation of the pyrazole scaffold. ResearchGate. [Link]

-

Rusakov, Y. Y., et al. (2018). On the Utmost Importance of the Basis Set Choice for the Calculations of the Relativistic Corrections to NMR Shielding Constants. Molecules, 23(10), 2533. [Link]

-

Quantum Guruji. (2023). How to choose a basis set in DFT calculations || part 4. YouTube. [Link]

-

Cooper, G., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. University of Bristol Research Portal. [Link]

-

Cooper, G., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Semantic Scholar. [Link]

-

Vasile, C., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. International Journal of Molecular Sciences, 23(10), 5727. [Link]

-

Singh, P., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 426–430. [Link]

-

Alkorta, I., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 646-650. [Link]

-

Needs, R. J. (n.d.). 8.6 DFT calculations. University of Cambridge. [Link]

-

Al-Ghamdi, A. A., et al. (2018). Heats of Formation for Iodine Compounds: A DFT Study. ResearchGate. [Link]

-

Cooper, G., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Semantic Scholar. [Link]

-

Singh, P., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

-